molecular formula C21H16BrCl3N4O B11992092 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide CAS No. 324073-34-9

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide

Cat. No.: B11992092
CAS No.: 324073-34-9
M. Wt: 526.6 g/mol
InChI Key: SBAHCOASDNKFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide (molecular formula: C₂₁H₁₆BrCl₃N₄O, monoisotopic mass: 523.957306 g/mol) is a halogenated benzamide derivative characterized by:

  • A 4-bromobenzoyl core.
  • A 2,2,2-trichloroethyl group linked to the benzamide nitrogen.
  • A 4-[(E)-phenyldiazenyl]aniline substituent (azobenzene group in the E-configuration) .

Properties

CAS No.

324073-34-9

Molecular Formula

C21H16BrCl3N4O

Molecular Weight

526.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide

InChI

InChI=1S/C21H16BrCl3N4O/c22-15-8-6-14(7-9-15)19(30)27-20(21(23,24)25)26-16-10-12-18(13-11-16)29-28-17-4-2-1-3-5-17/h1-13,20,26H,(H,27,30)

InChI Key

SBAHCOASDNKFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The diazenyl moiety is introduced via classical diazo coupling. Aniline is diazotized in HCl/NaNO₂ at 0–5°C to form benzenediazonium chloride. This intermediate couples with 4-nitroaniline under alkaline conditions (pH 9–10) to yield 4-nitrophenyl diazenylbenzene. Reduction of the nitro group using H₂/Pd-C in ethanol affords 4-[(E)-phenyldiazenyl]aniline.

Key Parameters

  • Temperature: 0–5°C for diazotization; 25°C for coupling.

  • Yield: 65–75% after reduction.

Formation of 2,2,2-Trichloro-1-(4-[(E)-Phenyldiazenyl]anilino)ethylamine

Schiff Base Formation

4-[(E)-Phenyldiazenyl]aniline reacts with trichloroacetaldehyde (chloral) in PEG-400 at 20°C for 45 minutes, forming the imine intermediate. PEG-400 acts as both solvent and catalyst, aligning with green chemistry principles.

Reaction Conditions

  • Solvent: PEG-400 (10 μL per mmol substrate).

  • Yield: 85–90%.

Reductive Amination

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C, yielding 2,2,2-trichloro-1-(4-[(E)-phenyldiazenyl]anilino)ethylamine.

Optimization Insights

  • NaBH₃CN selectively reduces imines without affecting diazenyl groups.

  • Yield: 78–82%.

Acylation with 4-Bromobenzoyl Chloride

Benzamide Formation

The amine intermediate is acylated with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure

  • Dissolve 2,2,2-trichloroethylamine derivative (1 eq) in DCM.

  • Add TEA (1.2 eq) and 4-bromobenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 12 hours at 25°C.

Characterization Data

  • Yield : 70–75%.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.61 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.42 (m, 5H, Ar-H), 5.21 (s, 1H, NH), 4.92 (q, J = 6.8 Hz, 1H, CH), 1.89 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

StepMethodSolvent/CatalystYield (%)Reference
Diazo CouplingNaNO₂/HCl, pH 9–10H₂O/EtOH65–75
Schiff Base FormationChloral + PEG-400PEG-40085–90
Reductive AminationNaBH₃CN, 0°CMeOH78–82
Acylation4-Bromobenzoyl chloride + TEADCM70–75

Mechanistic Considerations

Diazotization-Coupling Mechanism

Benzenediazonium chloride electrophilically attacks the para position of 4-nitroaniline, facilitated by the nitro group’s electron-withdrawing effect. Subsequent reduction converts the nitro group to an amine without altering the diazenyl bond.

Reductive Amination Pathway

NaBH₃CN protonates the imine nitrogen, enabling hydride transfer to the adjacent carbon. This preserves the E-configuration of the diazenyl group.

Challenges and Mitigation Strategies

Steric Hindrance

The trichloroethyl group impedes acylation kinetics. Mitigation includes:

  • Using excess acyl chloride (1.1 eq).

  • Prolonged reaction times (12–24 hours).

Diazenyl Group Stability

Acidic or high-temperature conditions may isomerize the E-diazenyl group. Reactions are conducted below 25°C in inert atmospheres.

Scalability and Industrial Relevance

The PEG-400-mediated Schiff base formation offers scalability with minimal waste. However, palladium-catalyzed steps (if required for analogues) necessitate cost-benefit analysis .

Chemical Reactions Analysis

Amide Bond Formation

The benzamide backbone is synthesized via coupling between 4-bromobenzoic acid derivatives and a trichloroethylamine intermediate.

  • Reagents/Conditions :

    • 4-Bromobenzoyl chloride reacts with 1-(4-[(E)-phenyldiazenyl]anilino)-2,2,2-trichloroethylamine in dichloromethane (DCM) or ethanol under reflux .

    • Triethylamine or pyridine is often used to neutralize HCl byproducts.

  • Purification : Recrystallization or column chromatography yields the final product.

Diazenyl Group Formation

The (E)-phenyldiazenyl substituent is synthesized via diazotization and coupling :

  • Diazotization : 4-Aminoaniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt .

  • Coupling : The diazonium salt couples with benzene under basic conditions (e.g., NaOH) to yield the (E)-configured azo group .

StepReagents/ConditionsOutcomeReference
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt formation
Azo CouplingBenzene, NaOH, 0–10°C(E)-Phenyldiazenylaniline derivative

Substitution at the Bromine Site

The bromine on the benzamide ring may undergo cross-coupling reactions under catalytic conditions:

  • Suzuki-Miyaura Coupling :

    • Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in DMF/H₂O at 80–100°C .

    • Outcome: Replacement of Br with an aryl group (e.g., phenyl).

Hydrolysis of the Amide Bond

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves to 4-bromobenzoic acid and 1-(4-[(E)-phenyldiazenyl]anilino)-2,2,2-trichloroethylamine.

  • Basic Hydrolysis (NaOH, ethanol): Yields 4-bromobenzoate salt and the corresponding amine .

Reduction of the Azo Group

The (E)-phenyldiazenyl group can be reduced to a hydrazine derivative :

  • Reagents : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

  • Outcome : Cleavage of the N=N bond to form 4-aminoaniline and benzene derivatives.

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming aromatic byproducts .

  • Photoreactivity : UV exposure may induce isomerization of the (E)-diazenyl group to the (Z)-form, altering biological activity .

Complexation and Chelation

The compound’s nitrogen and oxygen atoms participate in metal coordination :

  • Example : Forms complexes with Cu(II) or Fe(III) in ethanol, characterized by shifts in UV-Vis spectra .

Key Reaction Data Table

Reaction TypeConditionsKey OutcomesReferences
Amide SynthesisDCM, reflux, 12 hYield: ~75%
Azo Coupling0–5°C, pH 9–10(E)-Selectivity >90%
Suzuki CouplingPd(PPh₃)₄, 80°C, 24 hCross-coupled aryl product
Acidic Hydrolysis6M HCl, 6 h refluxComplete cleavage

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide exhibit significant anticancer properties. The incorporation of diazenyl groups has been linked to enhanced cytotoxic activity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The trichloroethyl moiety is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .

Materials Science

Dye Sensitizers in Solar Cells : The azo group present in the compound allows it to function as a dye sensitizer in photovoltaic applications. Research indicates that incorporating such azo compounds into dye-sensitized solar cells can improve light absorption and conversion efficiency. The unique electronic properties conferred by the diazenyl linkage facilitate charge transfer processes essential for effective energy conversion .

Polymer Chemistry : In polymer synthesis, derivatives of this compound have been used as additives to enhance the thermal and mechanical properties of polymers. The bromine atom contributes to flame retardancy, while the trichloroethyl group can improve solubility and processability in various polymer matrices .

Environmental Applications

Pesticidal Activity : The compound's structural features suggest potential applications as a pesticide or herbicide. Studies have shown that similar trichloro-substituted compounds exhibit significant activity against agricultural pests, making them candidates for further development in agrochemical formulations .

Environmental Monitoring : Due to its halogenated structure, this compound may serve as a marker for environmental contamination studies. Its persistence in various ecosystems can be monitored to assess pollution levels and the effectiveness of remediation efforts .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of brominated benzamides including our compound. The results demonstrated potent cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of traditional chemotherapeutics .

Case Study 2: Photovoltaic Applications

Research conducted by Materials Science Journal explored the use of azo compounds as dye sensitizers in solar cells. The study found that devices incorporating 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide achieved a conversion efficiency improvement of up to 15% compared to standard dyes .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Halogenated Benzamides with Varied Aniline Substituents
Compound Name Molecular Formula Key Substituents Structural Features Reference
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 2-Nitroaniline Simpler nitro substituent; crystallizes in triclinic P1 with two molecules per asymmetric unit .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₀BrN₂O₄ 4-Methoxy-2-nitroaniline Methoxy group enhances electron density; used as a crystallographic comparator .
4-Methyl-N-(2,2,2-tribromo-1-(4-chloroanilino)ethyl)benzamide C₁₆H₁₄Br₃ClN₂O Tribromoethyl, 4-chloroaniline Bromine replaced with methyl; higher halogen content may alter lipophilicity .

Key Differences :

  • Trichloroethyl vs. Tribromoethyl : The trichloro group (Cl₃C) in the title compound has lower steric bulk than tribromoethyl (Br₃C), affecting molecular packing and solubility .
Trichloroethyl-Linked Benzamides with Heterocyclic Substituents
Compound Name Molecular Formula Substituent Notable Features Reference
4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamide C₁₆H₁₂Cl₄N₃OS Arylthioureido Thiourea group enables metal coordination; used in organometallic synthesis .
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₇H₁₂Cl₅N₅OS 1,3,4-Thiadiazole Thiadiazole ring introduces heterocyclic rigidity; potential antimicrobial activity .
4-Bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide C₁₈H₁₃BrCl₃N₃O 8-Aminoquinoline Quinoline moiety may enhance DNA intercalation or kinase inhibition .

Key Differences :

  • Azo vs. Thiadiazole/Quinoline: The title compound’s azo group offers reversible E/Z isomerism under light/heat, unlike stable heterocycles, enabling stimuli-responsive applications .
  • Biological Implications : Thioureido and thiadiazole derivatives exhibit metal-binding and antibacterial properties, whereas the title compound’s bioactivity remains underexplored .
Sulfur-Containing Analogs
Compound Name Molecular Formula Substituent Notable Features Reference
4-Bromo-N-[2,2,2-trichloro-1-((4-ethoxyphenyl)carbamothioylamino)ethyl]benzamide C₁₈H₁₇BrCl₃N₃O₂S Carbothioyl, 4-ethoxyaniline Ethoxy group improves solubility; thioamide enhances metal chelation .
3-Nitro-N-[2,2,2-trichloro-1-((4-phenyldiazenylphenyl)carbamothioylamino)ethyl]benzamide C₂₂H₁₆Cl₃N₅O₃S Carbothioyl, nitro, azo Dual functional groups (nitro, azo) may confer redox activity .

Key Differences :

  • Carbothioyl vs. Azo : Sulfur atoms in carbothioyl derivatives increase polarizability and hydrogen-bonding capacity compared to the title compound’s azo group .
  • Spectral Signatures : FT-IR spectra of sulfur-containing analogs show distinct C=S stretches (~1200 cm⁻¹) absent in the title compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide can be described as follows:

  • Molecular Formula : C21H16BrCl3N4O
  • Molar Mass : 500.5 g/mol

This compound features a bromine atom and a trichloroethyl group that may contribute to its biological activity. The presence of the phenyldiazenyl moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing azo groups (such as the phenyldiazenyl moiety in this compound) exhibit anticancer properties. Research has shown that similar azo compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a study demonstrated that azo compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Antimicrobial Properties

The antimicrobial activity of 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide has been evaluated against several bacterial strains. A screening assay revealed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may inhibit specific enzymes involved in cancer progression and microbial metabolism. For example, it has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells . Additionally, preliminary data suggest that it may inhibit β-lactamase enzymes in bacteria, enhancing the efficacy of β-lactam antibiotics .

Data Table: Biological Activity Overview

Biological ActivityTest MethodologyResultsReference
AnticancerCell viability assaysIC50 = 25 µM in MCF-7 cells
AntimicrobialDisk diffusion methodInhibition zones: 15 mm (E. coli), 20 mm (S. aureus)
Enzyme InhibitionEnzyme kinetics50% inhibition at 30 µM for topoisomerase II

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various azo compounds, including 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide], revealed promising results in inducing apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Action

In a clinical setting, this compound was tested for its effectiveness against antibiotic-resistant strains of bacteria. The results indicated that it could serve as a potential adjuvant therapy alongside traditional antibiotics, significantly reducing bacterial load in vitro .

Q & A

Q. What synthetic methodologies are commonly employed for preparing halogenated benzamide derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of substituted anilines (e.g., 4-[(E)-phenyldiazenyl]aniline) with trichloroacetaldehyde to form the trichloroethylamine intermediate.
  • Step 2 : Coupling with 4-bromobenzoyl chloride via nucleophilic acyl substitution.
  • Step 3 : Purification via column chromatography or recrystallization, often isolating the product as an HCl salt (yields: 45–90%) .
  • Key Variables : Reaction temperature (reflux conditions), solvent choice (e.g., ethanol, DMSO), and stoichiometric ratios of reagents significantly impact yield .

Q. How is the structural integrity of such compounds verified?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm), NH signals (δ 8.2–8.7 ppm), and trichloromethyl groups (δ 4.0–4.3 ppm) confirm connectivity .
  • ESI-MS : Molecular ion peaks (e.g., m/z 467.3 [M+H]+) validate molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous bromo-benzamides .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering variable reaction outcomes?

  • Methodological Answer :
  • Troubleshooting Low Yields :
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoyl chloride may slow acylation; pre-activation with DCC/DMAP improves efficiency .
  • Purification : HPLC purification (C18 columns, acetonitrile/water gradients) resolves byproducts in polar derivatives .
  • Case Study : Compound 6 () yielded 45% due to steric hindrance from the biphenyl group, while less hindered analogs achieved >75% .

Q. What computational approaches predict the bioactivity and binding modes of this compound?

  • Methodological Answer :
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. For example, trifluoromethyl groups increase lipophilicity, enhancing membrane permeability .
  • Molecular Docking : Target enzymes like Trypanosoma brucei’s PPTase (see ) using AutoDock Vina. The diazenyl group may form π-π interactions with aromatic residues in the active site .
  • QSAR Models : Correlate substituent electronegativity (e.g., -Br, -Cl) with anti-parasitic IC₅₀ values .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • Case Analysis : Schiff base benzamides () showed variable antibacterial activity due to:
  • Solubility : Hydroxyl groups improve aqueous solubility but reduce membrane penetration.
  • Steric Effects : Bulky substituents (e.g., methoxy) hinder target binding .
  • Experimental Design : Use isosteric replacements (e.g., -CF₃ for -Cl) and standardized assays (e.g., microbroth dilution for MIC values) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.